Germanane (GeH) is a single-layer material consisting of germanium atoms arranged in a hexagonal lattice, with each germanium atom bonded to three neighboring germanium atoms and one hydrogen atom []. Germanane is considered a direct bandgap semiconductor, unlike its carbon-based counterpart, graphene [, ]. This property, along with its high electron mobility and compatibility with existing silicon technology, makes it a promising candidate for various applications [, , , ].
Germanium is primarily obtained from the ores of zinc and copper. It exists in nature primarily as germanium dioxide (GeO2) and can be extracted through various chemical processes. In terms of classification, germanium is categorized as a metalloid, exhibiting properties that are intermediate between metals and non-metals. It has a crystalline structure similar to silicon, making it an essential material in semiconductor technology.
The synthesis of germanium nanocrystals (Ge NCs) can be achieved through various methods, including:
Germanium crystallizes in the diamond cubic structure similar to silicon, which contributes to its semiconductor properties. The bond lengths and angles are critical for understanding its electronic properties.
Germanium participates in several chemical reactions, particularly as a reducing agent or in coordination chemistry:
The mechanism by which germanium acts as a semiconductor involves its ability to form covalent bonds with other elements, allowing for the creation of p-type and n-type semiconductors through doping processes.
Germanium has numerous applications across various fields:
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